Triazolam-D4

Catalog No.
S1783204
CAS No.
145225-04-3
M.F
C17H12Cl2N4
M. Wt
347.235
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Triazolam-D4

CAS Number

145225-04-3

Product Name

Triazolam-D4

IUPAC Name

8-chloro-6-(2-chloro-3,4,5,6-tetradeuteriophenyl)-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine

Molecular Formula

C17H12Cl2N4

Molecular Weight

347.235

InChI

InChI=1S/C17H12Cl2N4/c1-10-21-22-16-9-20-17(12-4-2-3-5-14(12)19)13-8-11(18)6-7-15(13)23(10)16/h2-8H,9H2,1H3/i2D,3D,4D,5D

InChI Key

JOFWLTCLBGQGBO-QFFDRWTDSA-N

SMILES

CC1=NN=C2N1C3=C(C=C(C=C3)Cl)C(=NC2)C4=CC=CC=C4Cl

Triazolam-D4 is a deuterated stable isotope-labeled internal standard (SIL-IS) specifically designed for the absolute quantification of the short-acting benzodiazepine triazolam in complex biological matrices. In clinical toxicology and forensic analysis, it is utilized primarily in liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) workflows. By incorporating four deuterium atoms, it provides a +4 Da mass shift (m/z 347.0 vs 343.1) while maintaining identical chromatographic retention and ionization efficiency to the unlabeled target, making it an essential procurement choice for high-throughput pharmacokinetic and drug-facilitated crime screening assays [1].

Procurement Fit

Type Deuterated internal standard (D4)
Format Certified reference material solution
Workflow Isotope dilution LC–MS/MS

In LC-MS/MS bioanalysis, substituting Triazolam-D4 with a generic benzodiazepine internal standard (such as Diazepam-D5 or Lorazepam-D4) introduces significant quantification errors due to unmatched matrix effects. Biological matrices like urine and plasma exhibit absolute matrix effects ranging from 29% to 49% during electrospray ionization (ESI). Because generic standards do not co-elute exactly with triazolam, they experience different localized zones of ion suppression or enhancement. Furthermore, generic standards yield inferior extraction recoveries (e.g., ~84% with diazepam) compared to the near-perfect recovery correction provided by the exact isotopologue. Consequently, laboratories must procure Triazolam-D4 to achieve regulatory-compliant relative matrix effects (<12%) and precision (<15%) [1].

Substitution Risk

Unlabeled triazolam Co-elutes and shares MRM transitions with the analyte; cannot be used as an independent internal standard.
Surrogate deuterated IS Analog IS (e.g., alprazolam-D5) may not fully mimic triazolam extraction efficiency and ionization behavior, potentially introducing systematic bias.
Non-isotopic IS Lacks identical physicochemical properties; matrix effect correction may be incomplete in complex biological matrices.

Precision Correction of ESI Ion Suppression in Urine Matrices

When quantifying triazolam in human urine using LC-MS/MS, absolute matrix effects can severely skew results. Using Triazolam-D4 as the internal standard ensures that relative matrix effects remain strictly controlled below 12%, and absolute matrix effects are corrected to <15% variance. In contrast, using non-matching internal standards in similar benzodiazepine panels results in uncorrected matrix effects of 29-49% and higher coefficient of variation (>20%)[1].

Evidence DimensionRelative Matrix Effect Variance
Target Compound Data< 12% variance (Triazolam-D4 corrected)
Comparator Or Baseline29% - 49% absolute matrix effect (Uncorrected / Generic IS)
Quantified Difference> 60% improvement in matrix effect correction
ConditionsLC-MS/MS (ESI+), human urine matrix, protein precipitation

Procurement of the exact deuterated standard is mandatory to meet FDA/EMA bioanalytical validation guidelines for matrix effect limits.

Mass Shift
Head-to-head
+4 Da
m/z 347.0 → 312.0
Enables independent MRM detection from unlabeled analyte.
Triazolam (unlabeled): m/z 343.1 → 308.3. ESI+ triple quad.

Superior Extraction Recovery Correction vs. Diazepam IS

During sample preparation, such as liquid-liquid extraction, analyte loss is inevitable. Studies show that using a generic internal standard like diazepam yields uncorrected recoveries of only 84% for triazolam. Triazolam-D4, sharing the exact physicochemical properties of the target, perfectly tracks extraction losses, restoring assay accuracy to within -12.33% to +9.76% and achieving a lower limit of quantification (LLOQ) of 0.05 ng/mL in plasma [1].

Evidence DimensionAssay Accuracy / Recovery Correction
Target Compound DataAccuracy restored to -12.33% to +9.76%
Comparator Or Baseline84% uncorrected recovery (using Diazepam IS)
Quantified DifferenceComplete correction of ~16% extraction loss
ConditionsLiquid-liquid extraction, human plasma, LC-MS/MS MRM mode

Ensures reliable quantification in forensic and clinical settings where absolute concentration dictates legal or medical decisions.

Extraction Recovery
Class-level
Triazolam: 79.4–103.0%
Alprazolam: 108.5–101.0%
Identical co-elution ensures IS corrects recovery variability.
Differential recovery at low concentration; class-level inference.

Chromatographic and Mass Transition Specificity

Triazolam contains two chlorine atoms, meaning its natural isotopic envelope includes significant M+2 and M+4 contributions. Procuring a D4-labeled standard (m/z 347.0) rather than a D2 or D3 analog ensures the internal standard mass is shifted sufficiently (+4 Da) to avoid isotopic cross-talk from the natural 37Cl isotopes of the unlabeled target (m/z 343.1). This specific +4 Da shift eliminates false-positive signal contributions while perfectly preserving chromatographic co-elution[1].

Evidence DimensionIsotopic Cross-talk / Mass Shift
Target Compound Data+4 Da shift (m/z 347.0 -> 312.0), zero cross-talk
Comparator Or Baseline+2 Da shift (D2 analogs) or Unlabeled Triazolam
Quantified DifferenceComplete elimination of M+2 isotopic interference from the two chlorine atoms
ConditionsTriple-quadrupole tandem MS, positive ion mode ESI

The D4 labeling strategy specifically avoids interference from the natural 37Cl isotopes present in the dichlorinated triazolam molecule, ensuring zero false-positive signal contribution.

Method Validation
Reported method context
LLOQ 0.05 ng/mL
Precision < 15.26% RSD
Accuracy -8.08 to 13.33%
Supports research PK quantitation at low ng/mL levels.
Human plasma research matrix; LC-MS/MS with Triazolam-D4 IS.
Matrix Effect Correction
Class-level
Triazolam-D4 (exact isotopic match)
vs. non-isotopic surrogate IS
Reported improvement in matrix effect compensation.
Qualitative observation in hemolyzed blood/liver; class-level inference.
Deuteration Pattern
Specification review
4 deuterium atoms (D4)
Phenyl ring labeling
Minimizes H/D exchange; ensures co-elution with unlabeled analyte.
D5 and D6 variants may show slight retention shift.
IS Suitability
Head-to-head
Triazolam: 79.4% at 0.1 μg/L
Alprazolam: 108.5% at 0.1 μg/L
Exact isotopic match avoids low-concentration extraction bias.
Differential recovery profile confirms need for analyte-matched IS.

Clinical Pharmacokinetic (PK) Studies

Triazolam-D4 is the required internal standard for evaluating the absorption, distribution, metabolism, and excretion (ADME) of triazolam in clinical trials. Its ability to support LLOQs as low as 0.05 ng/mL in plasma enables accurate mapping of the drug's short elimination half-life (1.5 to 5.0 hours) [1].

Forensic Toxicology and Drug-Facilitated Crime Screening

Due to triazolam's implication in date-rape cases and fatal overdoses, forensic laboratories procure Triazolam-D4 to ensure legally defensible quantification in complex matrices like post-mortem blood, urine, and hair. The D4 standard guarantees that matrix-induced ion suppression does not lead to false-negative reporting[2].

High-Throughput Urine Drug Testing (UDT)

In high-throughput clinical UDT panels utilizing one-step enzymatic hydrolysis and solid-phase extraction (SPE), Triazolam-D4 perfectly mimics the target analyte's behavior, correcting for any variations in enzyme efficiency or SPE recovery across hundreds of patient samples [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Bioanalytical method validation for PK studies
Isotopic dilution MS compatibility; certified reference material
Accuracy, precision, LLOQ, and matrix effect verification
Forensic and research toxicology analysis
CRM-grade isotopic internal standard for complex matrices
Matrix effect correction; method robustness in urine/blood
Postmortem and hemolyzed sample analysis
Deuterated analog optimized for degraded matrix tolerance
Ion suppression/enhancement correction; recovery consistency
Metabolism and drug-drug interaction studies
Co-elution with parent triazolam and hydroxylated metabolites
Accurate metabolite quantification; CYP3A4 pathway research

XLogP3

2.4

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